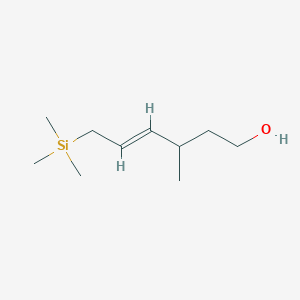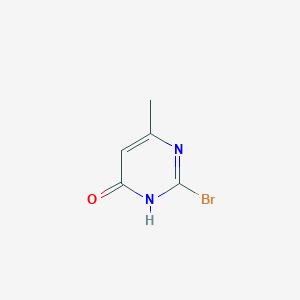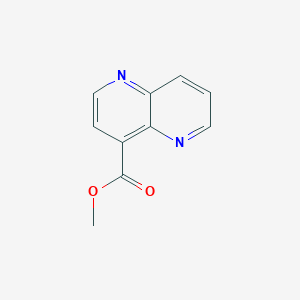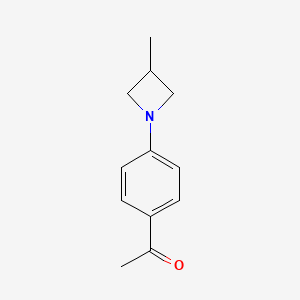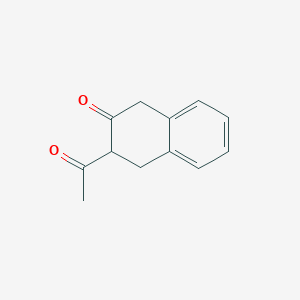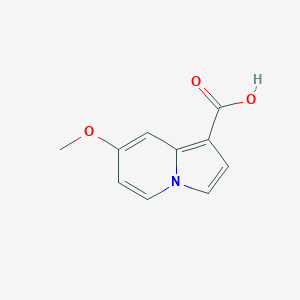
7-Methoxyindolizine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et3N), leading to the formation of indolizines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of efficient catalysts, scalable reaction setups, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methoxyindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated indolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizines, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Applications De Recherche Scientifique
7-Methoxyindolizine-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methoxyindolizine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some indolizine derivatives inhibit enzymes like DNA topoisomerase, which is crucial for DNA replication and cell division . The compound’s effects are mediated through binding to these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Pyridine: A simpler nitrogen heterocycle used in various chemical applications.
Quinoline: Known for its antimalarial properties and other medicinal uses.
Uniqueness: 7-Methoxyindolizine-1-carboxylic acid stands out due to its unique structure, which combines the indolizine core with a methoxy group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
7-methoxyindolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13) |
Clé InChI |
UVETZEAWTAQZOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

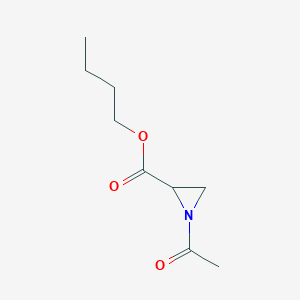
![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
